molecular formula C7H5F2NO2 B6252598 2-(2,3-difluoropyridin-4-yl)acetic acid CAS No. 1227587-82-7

2-(2,3-difluoropyridin-4-yl)acetic acid

Cat. No.: B6252598
CAS No.: 1227587-82-7
M. Wt: 173.12 g/mol
InChI Key: IYYGPOVFCHKKCE-UHFFFAOYSA-N
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Description

2-(2,3-difluoropyridin-4-yl)acetic acid is an organic compound with the molecular formula C7H5F2NO2. It is a pyridine derivative with a carboxylic acid group bonded to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-difluoropyridin-4-yl)acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups (such as halides) in position 2 are used as starting materials. Typical nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including this compound, often involve the use of fluorinating agents and catalysts to achieve high yields and purity. The Baltz-Schiemann reaction is one such method, where diazonium salts are converted to fluoropyridines using fluoroboric acid .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-difluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-(2,3-difluoropyridin-4-yl)acetic acid has been studied for its potential use as a precursor for the synthesis of novel molecules with therapeutic properties. Its applications span across various fields:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-difluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,3,4-trifluoropyridine

Uniqueness

2-(2,3-difluoropyridin-4-yl)acetic acid is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to other fluoropyridines, this compound may exhibit distinct properties and applications due to its unique structure .

Properties

CAS No.

1227587-82-7

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

2-(2,3-difluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5F2NO2/c8-6-4(3-5(11)12)1-2-10-7(6)9/h1-2H,3H2,(H,11,12)

InChI Key

IYYGPOVFCHKKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)F)F

Purity

95

Origin of Product

United States

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